molecular formula C16H23N3O3 B2699989 Methyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate CAS No. 1235109-94-0

Methyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate

Cat. No.: B2699989
CAS No.: 1235109-94-0
M. Wt: 305.378
InChI Key: OTTACXIGUIDWHC-UHFFFAOYSA-N
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Description

Methyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate is a synthetic urea derivative featuring a piperidine core substituted with a methyl ester group and an o-tolyl (ortho-methylphenyl) urea moiety. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active urea-based molecules, which often target enzymes or receptors via hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

methyl 4-[[(2-methylphenyl)carbamoylamino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-12-5-3-4-6-14(12)18-15(20)17-11-13-7-9-19(10-8-13)16(21)22-2/h3-6,13H,7-11H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTACXIGUIDWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the urea derivative and the methyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with urea derivatives reported in Molecules (2013), which feature piperazine-thiazole cores and aromatic urea substituents. Below is a detailed comparison:

Structural Differences

  • Core scaffold : The target compound uses a piperidine ring (6-membered, single nitrogen), whereas analogs like 10d , 10e , and 10f (from Molecules, 2013) incorporate a piperazine ring (7-membered, two nitrogens) and a thiazole heterocycle .
  • Substituents :
    • The target compound’s urea group is linked to an o-tolyl (ortho-methylphenyl) group, introducing steric hindrance near the aromatic ring.
    • Analogs 10d and 10e have trifluoromethylphenyl substituents (para and meta positions, respectively), while 10f has a 3-chlorophenyl group. These electron-withdrawing groups enhance metabolic stability compared to the electron-donating methyl group in the target compound .
  • Ester group : The target uses a methyl ester , while the analogs employ ethyl esters , which may alter solubility and hydrolysis rates.
Key Observations:

Yield : The analogs exhibit high yields (89–93%), suggesting efficient synthetic routes despite bulky substituents. The target compound’s yield is unreported but may face challenges due to steric effects from the ortho-methyl group.

Molecular Weight : The target compound is ~200 g/mol lighter than the analogs, primarily due to the absence of a thiazole ring and piperazine scaffold. This difference could influence pharmacokinetic properties like absorption and distribution.

Electronic and Steric Effects

  • Trifluoromethyl (10d, 10e) and chloro (10f) groups are electron-withdrawing, enhancing urea’s hydrogen-bonding capacity and metabolic stability. In contrast, the o-tolyl group’s methyl substituent provides steric bulk but lacks strong electronic effects.
  • Piperidine vs.

Research Implications

  • The analogs’ trifluoromethyl and chloro substituents are associated with improved bioactivity in kinase inhibition studies, suggesting that the target compound’s o-tolyl group might limit similar applications unless steric effects are advantageous .

Biological Activity

Methyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate is a synthetic compound characterized by its complex structure, which includes a piperidine ring, a urea derivative, and a methyl ester group. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research, due to its potential interactions with biological targets and therapeutic applications.

The biological activity of this compound likely involves its interaction with specific enzymes or receptors. It may modulate the activity of these targets, leading to various biochemical effects. For instance, it has been suggested that similar compounds can act as inhibitors for soluble epoxide hydrolase (sEH), which is involved in the metabolism of bioactive lipids that regulate inflammation and pain .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes. For example, compounds with similar structural motifs have shown high potency in inhibiting sEH, which suggests that this compound may possess similar properties .

Table 1: Biological Activity Summary

Activity Type Effect Reference
Enzyme InhibitionHigh potency against sEH
CytotoxicityLow cytotoxicity in tested cells
Interaction with ReceptorsPotential modulation of receptor activity

Case Studies

  • Anti-inflammatory Activity : In a study examining the effects of sEH inhibitors on inflammation, compounds structurally related to this compound were found to significantly reduce inflammatory markers in animal models . This suggests potential therapeutic applications in treating inflammatory diseases.
  • Pharmacokinetics : Research has indicated that modifications to the urea moiety can enhance the pharmacokinetic properties of related compounds, improving their bioavailability and reducing rapid metabolism . This could be crucial for developing effective therapeutic agents.

Applications in Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents targeting different diseases, including cancer and inflammatory disorders.

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